molecular formula C19H16FNO2S B11336674 2-fluoro-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

2-fluoro-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11336674
M. Wt: 341.4 g/mol
InChI Key: LACFYLRUIANQSH-UHFFFAOYSA-N
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Description

2-FLUORO-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a fluorine atom, a methoxyphenyl group, and a thiophene moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration and Reduction: Starting with a fluorobenzene derivative, nitration followed by reduction can introduce the amino group.

    Amidation: The amino group can then be reacted with a carboxylic acid derivative of 3-methoxyphenyl to form the amide bond.

    Thioether Formation: The thiophene moiety can be introduced through a thioether formation reaction, often using thiophene-2-carbaldehyde and a suitable reducing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The amide bond can be reduced to an amine under reducing conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving benzamide derivatives.

    Medicine: Potential therapeutic agent for conditions where benzamide derivatives are effective.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE would depend on its specific application. Generally, benzamide derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the fluorine atom and methoxy group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the fluorine atom.

    2-FLUORO-N-(PHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the methoxy group.

    2-FLUORO-N-(3-METHOXYPHENYL)-N-METHYLBENZAMIDE: Lacks the thiophene moiety.

Uniqueness

The unique combination of the fluorine atom, methoxyphenyl group, and thiophene moiety in 2-FLUORO-N-(3-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE contributes to its distinct chemical properties and potential applications. The fluorine atom can enhance metabolic stability, the methoxy group can improve solubility, and the thiophene moiety can provide additional binding interactions.

Properties

Molecular Formula

C19H16FNO2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-fluoro-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16FNO2S/c1-23-15-7-4-6-14(12-15)21(13-16-8-5-11-24-16)19(22)17-9-2-3-10-18(17)20/h2-12H,13H2,1H3

InChI Key

LACFYLRUIANQSH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N(CC2=CC=CS2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

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